molecular formula C11H9ClN4OS B5800834 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide

2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide

Cat. No. B5800834
M. Wt: 280.73 g/mol
InChI Key: PTLZVAAKQVEJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in various biological processes. For example, it has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell proliferation and apoptosis. It has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria, and enhance plant growth. In vivo studies have shown that it can reduce blood glucose levels in diabetic mice and inhibit tumor growth in mice with cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide in lab experiments include its high purity, stability, and diverse biological activities. However, its limitations include its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are many future directions for the study of 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide. Some potential areas of research include:
1. Investigating its potential as a drug candidate for the treatment of other diseases, such as Alzheimer's disease and viral infections.
2. Studying its mechanism of action in more detail to better understand its biological activities.
3. Developing new synthesis methods to improve its yield and purity.
4. Exploring its potential applications in agriculture, such as enhancing crop yields and protecting against plant diseases.
5. Investigating its potential as a tool compound for studying the mechanism of action of other drugs.
In conclusion, this compound is a promising compound with diverse biological activities and potential applications in various fields. Further research is needed to fully understand its mechanism of action and explore its potential as a drug candidate and tool compound.

Synthesis Methods

The synthesis of 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide involves the reaction of 2-chloronicotinic acid with thiosemicarbazide and cyclopropyl isocyanate in the presence of a catalyst. The resulting compound is then treated with acetic anhydride to obtain the final product. This method has been optimized to yield a high purity and yield of the compound.

Scientific Research Applications

2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide has shown promising results in various scientific research applications. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and bacterial infections. In agriculture, it has been studied for its ability to enhance plant growth and protect against fungal and bacterial diseases. Additionally, it has been used as a tool compound for studying the mechanism of action of other drugs.

properties

IUPAC Name

2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4OS/c12-8-7(2-1-5-13-8)9(17)14-11-16-15-10(18-11)6-3-4-6/h1-2,5-6H,3-4H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLZVAAKQVEJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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